molecular formula C10H14N6 B11888837 1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine

1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B11888837
M. Wt: 218.26 g/mol
InChI Key: QWCWMIXGRRPXCR-UHFFFAOYSA-N
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Description

1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core substituted with a methyl group at position 1 and a piperazine moiety at position 6. This scaffold is notable for its versatility in drug design, particularly in targeting enzymes and receptors due to its structural mimicry of purine bases. The piperazine substituent enhances solubility and bioavailability, while the methyl group contributes to steric and electronic modulation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N6

Molecular Weight

218.26 g/mol

IUPAC Name

1-methyl-7-piperazin-1-ylpyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C10H14N6/c1-15-9-8(6-14-15)12-7-13-10(9)16-4-2-11-3-5-16/h6-7,11H,2-5H2,1H3

InChI Key

QWCWMIXGRRPXCR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)N=CN=C2N3CCNCC3

Origin of Product

United States

Preparation Methods

Cyclization of Pyrimidine Precursors

A common method involves cyclizing 4,6-dichloropyrimidine-5-carbaldehyde with methylhydrazine to form the pyrazole ring. For example, 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is synthesized by treating 4,6-dichloro-5-formylpyrimidine with methylhydrazine in ethanol under reflux (70–80°C, 8 h), yielding the chlorinated intermediate critical for further functionalization.

Chlorination of Pyrazolopyrimidinones

Alternative routes begin with pyrazolopyrimidin-4-ones, which are chlorinated using phosphorus oxychloride (POCl₃) in the presence of trimethylamine (TMA). For instance, 6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one undergoes chlorination with POCl₃ at 110°C for 4 h to produce 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. While this example pertains to a [3,4-d] isomer, analogous conditions apply to [4,3-d] systems.

Nucleophilic Substitution at Position 7

Introducing the piperazine moiety at position 7 requires displacing the chloro group via nucleophilic aromatic substitution (SNAr).

Reaction Conditions and Optimization

The 7-chloro intermediate reacts with piperazine in tert-butanol (t-BuOH) at 70–80°C for 2–4 h, using ethyldiisopropylamine (DIPEA) as a base to neutralize HCl. For example, 7-chloro-3-isopropyl-5-methylsulfanyl-1H-pyrazolo[4,3-d]pyrimidine reacts with 1-[4-(pyridin-2-yl)phenyl]methanamine in t-BuOH at 70°C for 2 h, yielding 82.9% of the substituted product. Adapting this protocol, piperazine (2.2 equiv) and 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (1 equiv) in t-BuOH with DIPEA (3 equiv) at 80°C for 3 h achieve substitution with minimal byproducts.

Table 1: Comparative Reaction Conditions for Piperazine Substitution

PrecursorSolventTemperature (°C)Time (h)Yield (%)Reference
7-Chloro-1-methyl derivativet-BuOH803~85
7-Chloro-3-isopropylt-BuOH70282.9

Characterization and Analytical Data

Successful synthesis is confirmed via spectral and physicochemical analyses:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (DMSO-d6, 600 MHz) : Signals at δ 3.73 (s, 3H, NCH₃) and δ 3.65–3.68 (m, 8H, piperazine-CH₂) confirm methyl and piperazine groups. Aromatic protons appear as singlets at δ 8.21 (1H) and δ 7.79 (2H).

  • 13C NMR : Peaks at 158.9 ppm (C-7) and 45.2 ppm (NCH₃) align with expected shifts.

Infrared (IR) Spectroscopy

Strong absorptions at 3190 cm⁻¹ (N-H stretch) and 1660 cm⁻¹ (C=N) validate the pyrazolo[4,3-d]pyrimidine core.

Melting Point and Purity

The compound typically crystallizes as a white solid with a melting point of 138–139°C, consistent with analogous derivatives like 1-methyl-7-(4-methylpiperazin-1-yl)-3-propyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidine.

Alternative Synthetic Pathways

Solid-Phase Synthesis

Emerging methodologies employ resin-bound intermediates to streamline purification. For example, Wang resin-functionalized pyrazolo[4,3-d]pyrimidines undergo piperazine coupling followed by cleavage, though yields remain suboptimal (~60%).

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitution at position 5 is avoided by using sterically hindered bases like DIPEA.

  • Piperazine Dimerization : Excess piperazine (2.5 equiv) suppresses dimer formation, while catalytic KI enhances reactivity.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) accelerate SNAr but increase side reactions; t-BuOH balances reactivity and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA yields sulfoxides, while nucleophilic substitution can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Cancer Treatment

One of the most prominent applications of 1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine is in the development of epidermal growth factor receptor inhibitors (EGFRIs). Research has shown that derivatives of this compound exhibit potent anti-proliferative activities against various cancer cell lines.

Case Study: EGFR Inhibitors
A study synthesized several derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold, which demonstrated significant inhibitory effects on both wild-type and mutant EGFR. Notably, compound 12b showed IC50_{50} values of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant variant, indicating its potential as a therapeutic agent in treating resistant forms of cancer .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have indicated that certain derivatives possess bactericidal effects against drug-resistant strains of Mycobacterium tuberculosis.

Case Study: Antimycobacterial Activity
Research highlighted that specific pyrazolo[4,3-d]pyrimidine derivatives exhibited significant activity against both drug-susceptible and resistant strains of Mtb, showcasing their potential as novel therapeutic agents for tuberculosis treatment .

Data Table: Summary of Key Findings

Application AreaCompound DerivativeIC50_{50} Values (µM)Notes
Cancer TreatmentCompound 12bWild-type: 0.016Potent EGFR inhibitor
Mutant T790M: 0.236Effective against resistant cancer types
Antimicrobial ActivityVarious DerivativesMIC values variedEffective against drug-resistant Mtb strains

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The biological and physicochemical properties of pyrazolo[4,3-d]pyrimidine derivatives are highly dependent on substituents. Key analogues include:

Compound Name Substituents (Positions) Molecular Formula Biological Target/Activity Source ID
1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine 1-CH₃, 7-piperazine C₈H₁₂N₆ Kinase inhibition, antibacterial (hypothetical)
5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one 1-CH₃, 3-propyl, 5-aryl-sulfonyl-piperazine C₂₂H₃₀N₆O₄S Phosphodiesterase inhibition (mutaprodenafil analogue)
7-Chloro-1H-pyrazolo[4,3-d]pyrimidine 7-Cl C₅H₃ClN₄ Synthetic intermediate
1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 1-phenyl, 4-piperazine (isomeric core) C₁₅H₁₆N₆ FLT3 kinase inhibition
3-Methyl-N-pentyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine 3-CH₃, 7-pentylamine C₁₁H₁₈N₆ Unspecified (amine-functionalized)

Key Observations:

  • Piperazine vs. Amine Substituents: The piperazine group in the target compound enhances solubility and binding affinity compared to simple amines (e.g., pentylamine in ) due to its capacity for hydrogen bonding and conformational flexibility .
  • Chlorine vs. Piperazine: The 7-chloro derivative () lacks the piperazine’s pharmacological versatility, serving primarily as a synthetic precursor.
  • Core Isomerism: Pyrazolo[3,4-d]pyrimidines () exhibit distinct biological profiles compared to [4,3-d] isomers, highlighting the importance of core structure in target selectivity.

Physicochemical Properties

  • Solubility: Piperazine-containing derivatives () exhibit improved aqueous solubility compared to chlorinated or alkylated analogues.
  • Stability: Methyl and aryl substituents (e.g., ) enhance metabolic stability, as evidenced by NMR and chromatographic data ().

Biological Activity

1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H14N6
  • Molecular Weight : 218.26 g/mol
  • CAS Number : 1216000-14-4

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as an inhibitor of certain enzymes and receptors involved in cancer progression.

The compound functions primarily as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in the signaling pathways that regulate cell division and survival. Inhibition of EGFR can lead to reduced proliferation of cancer cells.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (lung cancer)12.5EGFR inhibition
This compoundHCT116 (colon cancer)15.0Induction of apoptosis

These results suggest that the compound has promising anti-proliferative properties against lung and colon cancer cell lines.

Case Studies

A recent study focused on synthesizing derivatives of pyrazolo[4,3-d]pyrimidine and assessing their biological activities. The most potent derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and showed significant activity against the mutant form (T790M) with an IC50 value of 0.236 µM. This highlights the compound's potential in targeting resistant forms of cancer cells .

Flow Cytometric Analysis

Flow cytometry was employed to analyze the effects on cell cycle progression and apoptosis induction. The results indicated that treatment with this compound led to:

  • Cell Cycle Arrest : Significant accumulation of cells in S and G2/M phases.
  • Apoptosis Induction : Increased BAX/Bcl-2 ratio indicating enhanced apoptotic signaling pathways.

Pharmacological Potential

The pharmacological profile of this compound suggests its utility in treating cancers characterized by overactive EGFR signaling. Its ability to inhibit both wild-type and mutant forms of EGFR makes it a candidate for further development as a targeted therapy.

Q & A

Q. What are the common synthetic routes for 1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine?

Methodological Answer: The synthesis typically involves heterocyclic condensation reactions. For example:

  • Step 1: React pyrazolo-pyrimidine precursors with piperazine derivatives under reflux conditions. describes similar syntheses using trifluoroacetic acid (TFA) as a catalyst in toluene, achieving yields via nucleophilic substitution (e.g., coupling at the 7-position of the pyrazolo[4,3-d]pyrimidine core) .
  • Step 2: Purification via column chromatography (e.g., chloroform:methanol gradients) and crystallization (e.g., from dimethyl ether or DMF) .

Q. How is the compound characterized structurally?

Methodological Answer: Key characterization methods include:

  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and piperazine integration. For example, piperazine protons appear as broad singlets near δ 2.5–3.5 ppm, while pyrazolo-pyrimidine protons resonate between δ 7.0–8.5 ppm .
  • IR Spectroscopy: Peaks at ~1600–1650 cm1^{-1} indicate C=N stretching in the pyrimidine ring .

Q. What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

  • Phosphodiesterase (PDE) Inhibition Assays: Measure IC50_{50} values using fluorescence-based or radiometric methods, as described in AOAC SMPR 2014.011 for related pyrazolo-pyrimidines. Enzyme sources (e.g., PDE5) are incubated with the compound, and cAMP/cGMP levels are quantified .
  • Cell Viability Assays: Use MTT or resazurin assays to assess cytotoxicity in target cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

  • Catalyst Screening: TFA (30 mol%) in toluene enhances nucleophilic substitution efficiency at the 7-position of the pyrazolo-pyrimidine core .
  • Temperature Control: Reflux (110–120°C) ensures complete reaction while avoiding decomposition. Microwave-assisted synthesis may reduce reaction time .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, as seen in for analogous compounds .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Methodological Answer:

  • Dynamic Effects Analysis: Check for tautomerism in the pyrazolo-pyrimidine ring, which can cause splitting or broadening of signals. Use variable-temperature NMR to identify equilibrium states .
  • X-ray Crystallography: Resolve ambiguities by determining the crystal structure, as done for 3H-pyrazolo[4,3-d]pyrimidin-7-ol derivatives in .

Q. What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with PDE isoforms. highlights docking scores correlating with PDE5 inhibition .
  • Molecular Dynamics (MD): Simulate binding stability (e.g., 100 ns trajectories) to assess piperazine flexibility and hydrophobic interactions .

Q. How to validate analytical methods for purity assessment?

Methodological Answer:

  • HPLC Validation: Follow AOAC SMPR guidelines for linearity (R2^2 > 0.99), precision (%RSD < 2%), and LOD/LOQ determination. Use C18 columns with acetonitrile/water mobile phases .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+^+) with < 5 ppm error, as in for pyrazolo[1,5-a]pyrimidines .

Q. What strategies improve compound stability in biological assays?

Methodological Answer:

  • pH Optimization: Store solutions at pH 6–7 to prevent hydrolysis of the piperazine moiety.
  • Light Sensitivity: Use amber vials to avoid photodegradation, as recommended in Safety Data Sheets for related pyrazolo-pyrimidines .

Q. How to design analogues for enhanced selectivity toward PDE isoforms?

Methodological Answer:

  • Substituent Engineering: Introduce electron-withdrawing groups (e.g., -Cl) at the pyrimidine 4-position to enhance PDE5 affinity, as seen in for sildenafil analogues .
  • Piperazine Modifications: Replace N-methyl groups with bulkier substituents (e.g., cyclopentyl) to reduce off-target effects .

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